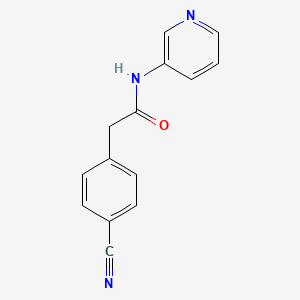

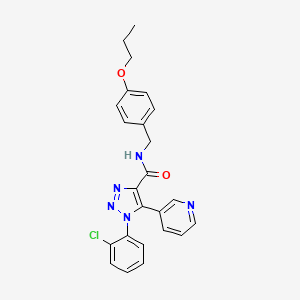

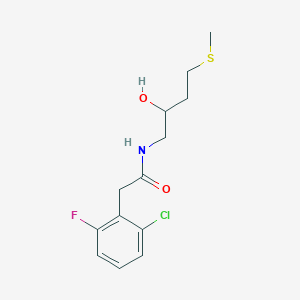

![molecular formula C17H18N2O3S B2591866 N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide CAS No. 1005299-48-8](/img/structure/B2591866.png)

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of sulfonamides, which includes compounds like “N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide”, often involves N-sulfonylation and esterification of carboxylic acids . A common method to synthesize sulfonamides is the palladium- or copper-catalyzed cross-coupling reaction of primary sulfonamides with aryl halides .

Chemical Reactions Analysis

Sulfonamides, including “N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide”, can undergo various chemical reactions. For instance, they can participate in base-mediated coupling reactions .

Scientific Research Applications

Antimicrobial Activity

This compound, due to the presence of the sulfonamide group, exhibits significant antimicrobial activity . Sulfonamides are known to inhibit the bacterial enzyme dihydrofolate reductase (DHFR), which is crucial for the synthesis of folic acid, an essential component for bacterial growth and replication . The acetamide linkage further contributes to this activity, making it a potential candidate for developing new antimicrobial agents.

Anticancer Properties

The same mechanism that grants this compound its antimicrobial properties—DHFR inhibition—also allows it to exhibit anticancer activities . By inhibiting DHFR, the compound can prevent the growth of cancer cells, particularly in human lung carcinoma (A-549) and human breast carcinoma (MCF-7) cell lines . This opens up possibilities for its use in cancer therapy.

Organocatalysis

“N-(Phenylsulfonyl)benzenesulfonamide” derivatives have been used as organocatalysts in the synthesis of various organic compounds. For instance, they have catalyzed the formation of 2-aryl-4,5-diphenyl-1H-imidazoles, which are important due to their wide range of pharmaceutical activities . This demonstrates the compound’s utility in facilitating chemical reactions in a more environmentally friendly manner.

Mechanism of Action

Target of Action

N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.

Mode of Action

Based on the known activities of similar indole derivatives, it can be inferred that this compound may interact with its targets to exert various biological activities . These activities could include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives have been found to possess various biological activities, suggesting that they may affect a wide range of biochemical pathways .

Result of Action

Indole derivatives have been found to possess various biological activities , suggesting that this compound may have similar effects.

properties

IUPAC Name |

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3S/c1-13(20)18-15-10-9-14-6-5-11-19(17(14)12-15)23(21,22)16-7-3-2-4-8-16/h2-4,7-10,12H,5-6,11H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LULOIYGSNZOMMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(CCCN2S(=O)(=O)C3=CC=CC=C3)C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

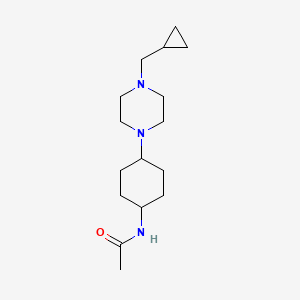

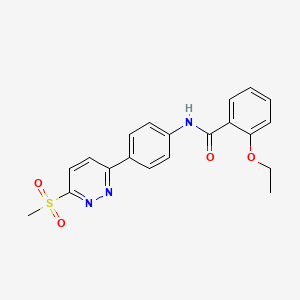

![4-chloro-3-methyl-N-phenethyl-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2591787.png)

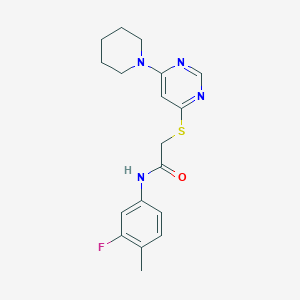

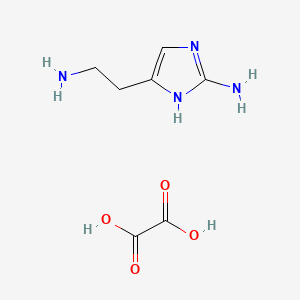

![butyl 4-{[(1E)-(3-ethoxy-2-hydroxyphenyl)methylene]amino}benzoate](/img/structure/B2591791.png)

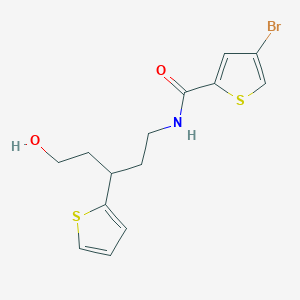

![(1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2591792.png)

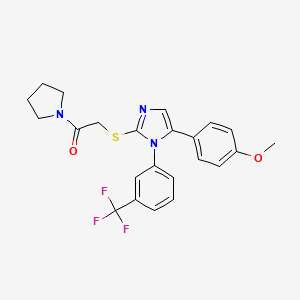

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide](/img/structure/B2591802.png)

![N-(2-(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)furan-2-carboxamide hydrochloride](/img/structure/B2591803.png)